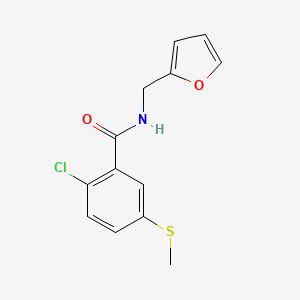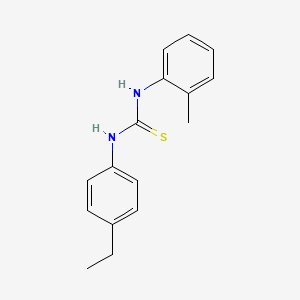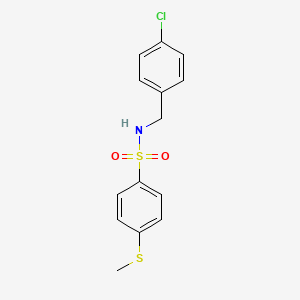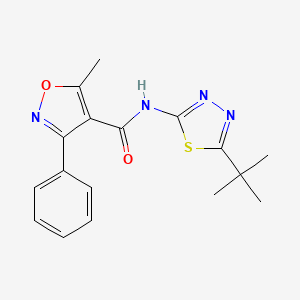![molecular formula C15H16N2O4S B5745284 N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5745284.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide, commonly known as MPPG, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MPPG is a derivative of glycine and is known to modulate the activity of glutamate receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes.
Mecanismo De Acción
MPPG acts as a competitive antagonist of the glycine site on the NMDA receptor, thereby reducing the activity of these receptors. This leads to a decrease in the influx of calcium ions into the cell, which is known to play a critical role in various cellular processes.
Biochemical and Physiological Effects
MPPG has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate synaptic plasticity, learning, and memory in animal models. It has also been shown to have neuroprotective effects and to reduce the severity of various neurological disorders, including epilepsy and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPG has several advantages as a research tool. It is highly selective for NMDA receptors and does not affect other types of glutamate receptors. It is also relatively stable and can be easily synthesized in the laboratory. However, MPPG has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research involving MPPG. One area of interest is the role of NMDA receptors in the development and progression of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective NMDA receptor antagonists that can be used as therapeutic agents for these disorders. Additionally, there is a need for further research to optimize the dosing and administration of MPPG to minimize potential toxicity and maximize its effectiveness as a research tool.
Métodos De Síntesis
MPPG can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with glycine, followed by the reaction of the resulting intermediate with phenyl isocyanate. The final product is obtained through purification and recrystallization steps.
Aplicaciones Científicas De Investigación
MPPG has been extensively used in scientific research as a tool to study the role of glutamate receptors in various physiological and pathological processes. Glutamate receptors are involved in a wide range of functions, including synaptic plasticity, learning, memory, and neurodegeneration. MPPG has been shown to selectively modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are a subtype of glutamate receptors.
Propiedades
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-13-7-9-14(10-8-13)22(19,20)17(11-15(16)18)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRNWDREFXPXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)
![2-[(2-naphthylmethyl)(propyl)amino]ethanol](/img/structure/B5745213.png)




![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)
![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)

![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5745250.png)


![N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5745307.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]azepane](/img/structure/B5745311.png)